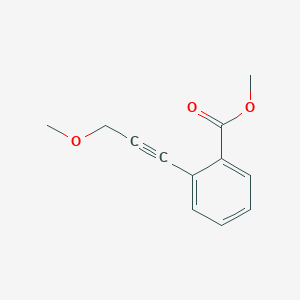

methyl 2-(3-methoxyprop-1-ynyl)benzoate

Description

Methyl 2-(3-methoxyprop-1-ynyl)benzoate is an aromatic ester featuring a methoxy-substituted propargyl group at the ortho position of the benzoate moiety. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol. The compound’s structure combines a methyl ester group, a benzene ring, and a propargyl ether (3-methoxyprop-1-ynyl) substituent. This unique arrangement imparts reactivity for applications in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

While direct studies on this compound are sparse in the provided evidence, its structural analogs—such as methyl 2-(3-hydroxyprop-1-ynyl)benzoate (CAS 103606-72-0, C₁₁H₁₀O₃)—highlight the importance of substituents on solubility, stability, and reactivity.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 2-(3-methoxyprop-1-ynyl)benzoate |

InChI |

InChI=1S/C12H12O3/c1-14-9-5-7-10-6-3-4-8-11(10)12(13)15-2/h3-4,6,8H,9H2,1-2H3 |

InChI Key |

QJEKOZKZSZCVKH-UHFFFAOYSA-N |

Canonical SMILES |

COCC#CC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyprop-1-ynyl)benzoate typically involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The propynyl group is introduced via a subsequent alkylation reaction using propargyl bromide and a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification and alkylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: methyl 2-(3-methoxyprop-1-ynyl)benzoate can undergo oxidation reactions, particularly at the methyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propynyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

methyl 2-(3-methoxyprop-1-ynyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of methyl 2-(3-methoxyprop-1-ynyl)benzoate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The propynyl group may play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Effects: The methoxypropargyl group in methyl 2-(3-methoxyprop-1-ynyl)benzoate provides steric bulk and electron-donating effects compared to the hydroxyl analog. This substitution likely improves stability in acidic conditions but may reduce nucleophilicity at the alkyne terminus . In contrast, C1 (from ) incorporates a bulky quinoline-piperazine-carbonyl group, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity (e.g., kinase inhibition) .

Reactivity: The alkyne group in methyl 2-(3-methoxyprop-1-ynyl)benzoate is primed for Sonogashira couplings or cycloadditions, similar to its hydroxy counterpart. However, the methoxy group may hinder coordination to metal catalysts compared to hydroxyl-containing analogs . Simpler analogs like methyl benzoate lack functional groups for further derivatization, limiting their utility in complex synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.